MetRS-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

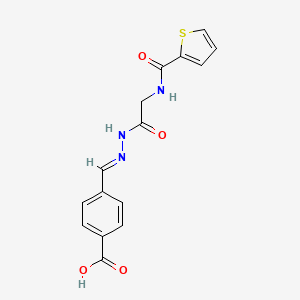

4-[(E)-[[2-(thiophene-2-carbonylamino)acetyl]hydrazinylidene]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c19-13(9-16-14(20)12-2-1-7-23-12)18-17-8-10-3-5-11(6-4-10)15(21)22/h1-8H,9H2,(H,16,20)(H,18,19)(H,21,22)/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWOUFLMUAYYDF-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methionyl-tRNA Synthetase Inhibitors

Disclaimer: Publicly available scientific literature does not contain specific data for a compound designated "MetRS-IN-1". Therefore, this guide utilizes the well-characterized, potent, and selective bacterial Methionyl-tRNA Synthetase (MetRS) inhibitor, REP8839 , as a representative example to provide a comprehensive overview of the mechanism of action for this class of compounds. The data and protocols presented herein are based on published studies of REP8839 and other closely related MetRS inhibitors.

Core Mechanism of Action

Methionyl-tRNA synthetase (MetRS) is a vital enzyme in all living organisms, belonging to the aminoacyl-tRNA synthetase (aaRS) family. Its primary function is to catalyze the attachment of the amino acid methionine to its cognate transfer RNA (tRNAMet). This two-step process is fundamental for the initiation and elongation stages of protein synthesis.[1][2]

-

Activation Step: Methionine and ATP bind to the active site of MetRS, leading to the formation of a methionyl-adenylate intermediate and the release of pyrophosphate (PPi).

-

Methionine + ATP ↔ Methionyl-adenylate + PPi[2]

-

-

Transfer Step: The activated methionyl group is then transferred from the adenylate intermediate to the 3' end of tRNAMet, forming Met-tRNAMet and releasing AMP.

-

Methionyl-adenylate + tRNA^Met → Met-tRNA^Met + AMP[2]

-

By catalyzing this reaction, MetRS ensures the correct incorporation of methionine into nascent polypeptide chains. Inhibition of this enzyme halts protein synthesis, leading to cellular dysfunction and ultimately, cell death, making it an attractive target for antimicrobial agents.[1][3]

REP8839 exerts its antibacterial effect by selectively inhibiting bacterial MetRS.[2] Its mechanism is characterized by a dual-inhibitory pattern:

-

Competitive Inhibition with respect to Methionine: REP8839 competes with the natural substrate, methionine, for binding to the enzyme's active site.

-

Uncompetitive Inhibition with respect to ATP: REP8839 preferentially binds to the enzyme-ATP complex. This means that higher physiological concentrations of ATP actually enhance the binding and inhibitory potency of the compound.[2]

This mechanism provides a potent and selective means of disrupting bacterial protein synthesis, as REP8839 shows significantly higher affinity for bacterial type 1 MetRS (MetRS1) found in many Gram-positive pathogens, compared to human cytoplasmic and mitochondrial MetRS orthologs.[2]

Caption: MetRS catalytic cycle and the dual-inhibitory mechanism of REP8839.

Quantitative Data Summary

The potency and selectivity of MetRS inhibitors like REP8839 have been quantified through various enzymatic and microbiological assays.

Table 1: Enzymatic Inhibition Constants for REP8839

This table summarizes the inhibitory constant (Ki) and Michaelis constants (Km) for REP8839 against S. aureus MetRS. The low picomolar Ki value highlights its potent enzymatic inhibition.

| Parameter | Substrate | Value | Enzyme Source |

| Ki | REP8839 | 10 pM | S. aureus MetRS |

| Km | Methionine | 5.2 µM | S. aureus MetRS |

| Km | ATP | 130 µM | S. aureus MetRS |

| Data sourced from Antimicrobial Agents and Chemotherapy.[2] |

Table 2: In Vitro Antibacterial Activity (MICs)

This table presents the Minimum Inhibitory Concentrations (MICs) of MetRS inhibitors against a panel of Gram-positive bacteria, demonstrating their potent whole-cell activity.

| Organism | Strain Type | Compound 1717 (µg/mL) | Compound 2144 (µg/mL) |

| Staphylococcus aureus | MSSA | 0.16 | 0.08 |

| Staphylococcus aureus | MRSA | 0.16 - 0.32 | 0.08 - 0.16 |

| Staphylococcus epidermidis | - | 0.08 | 0.04 |

| Enterococcus faecalis | VSE | 0.16 | 0.08 |

| Enterococcus faecium | VRE | 0.32 | 0.16 |

| Data for representative MetRS inhibitors sourced from ACS Infectious Diseases.[3] |

Key Experimental Protocols

The mechanism of action and inhibitory characteristics of MetRS inhibitors are elucidated through several key biochemical and microbiological assays.

ATP:PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction: the formation of the methionyl-adenylate intermediate. It is crucial for determining enzyme kinetics and the mode of inhibition with respect to ATP and methionine.

Principle: The assay quantifies the rate of ATP-PPi exchange by measuring the incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP, which is dependent on the presence of the cognate amino acid (methionine).

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, DTT, the MetRS enzyme, and varying concentrations of ATP and methionine.

-

Inhibitor Addition: For inhibition studies, add the inhibitor (e.g., REP8839) at various concentrations to the reaction mixture.

-

Initiation: Start the reaction by adding [32P]PPi.

-

Incubation: Incubate the mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Quenching: Stop the reaction by adding a quenching solution containing trichloroacetic acid (TCA), activated charcoal, and perchloric acid. This mixture precipitates the radiolabeled ATP ([32P]ATP) onto the charcoal while unincorporated [32P]PPi remains in the supernatant.

-

Washing: Pellet the charcoal by centrifugation and wash it multiple times with a wash buffer (e.g., sodium phosphate) to remove any remaining free [32P]PPi.

-

Quantification: Resuspend the charcoal pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [32P]ATP formed and thus to the enzyme activity.

-

Data Analysis: Plot the enzyme activity against substrate or inhibitor concentration to determine Km, IC50, and Ki values. To determine the mode of inhibition, perform the assay with varying concentrations of one substrate (e.g., ATP) while keeping the other (methionine) at a saturating concentration, and vice-versa.[2]

Caption: Generalized workflow for the ATP:PPi exchange assay.

Macromolecular Synthesis Assay

This whole-cell assay confirms that the inhibitor's antibacterial activity is due to the specific inhibition of protein synthesis.

Principle: The assay measures the incorporation of radiolabeled precursors into major macromolecules (DNA, RNA, protein, and cell wall). A selective inhibitor of protein synthesis will reduce the incorporation of a radiolabeled amino acid but not precursors for other pathways.

Detailed Protocol:

-

Cell Culture: Grow a bacterial culture (e.g., S. aureus) to the mid-logarithmic phase.

-

Inhibitor Treatment: Aliquot the culture into separate tubes and treat with the MetRS inhibitor at a concentration several times its MIC. Include a positive control (e.g., linezolid for protein synthesis inhibition) and a negative (vehicle) control.

-

Precursor Addition: To each tube, add a specific radiolabeled precursor:

-

Protein Synthesis: [3H]lysine or [3H]leucine

-

DNA Synthesis: [3H]thymidine

-

RNA Synthesis: [3H]uridine

-

Cell Wall Synthesis: [14C]N-acetylglucosamine

-

-

Incubation: Incubate the cultures for a short period (e.g., 15-60 minutes) to allow for precursor incorporation.

-

Precipitation: Stop the incorporation by adding cold 5-10% trichloroacetic acid (TCA). This precipitates the large macromolecules while small, unincorporated precursors remain soluble.

-

Collection: Collect the precipitate by filtering the mixture through a glass microfiber filter.

-

Washing: Wash the filters with cold TCA and then ethanol to remove any remaining soluble radioactivity.

-

Quantification: Place the dried filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Compare the radioactive counts from inhibitor-treated samples to the vehicle control. A significant reduction only in the [3H]lysine incorporation indicates specific inhibition of protein synthesis.[3]

Caption: Generalized workflow for the macromolecular synthesis assay.

References

An In-depth Technical Guide to the Function of Methionyl-tRNA Synthetase (MetRS) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of methionine to its cognate tRNA (tRNAMet). This function is vital for the initiation and elongation stages of translation in all living organisms. The essential nature of MetRS has made it an attractive target for the development of novel therapeutic agents, particularly antimicrobials. While information on a specific compound designated "MetRS-IN-1" is not publicly available, this guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of well-characterized MetRS inhibitors, serving as a valuable resource for researchers in the field.

MetRS inhibitors disrupt protein synthesis, leading to cellular dysfunction and death, which makes them promising candidates for treating bacterial, fungal, and parasitic infections.[1] A key advantage in targeting microbial MetRS is the structural difference between the prokaryotic/lower eukaryotic enzymes and the human cytoplasmic MetRS, allowing for the design of selective inhibitors with reduced host toxicity.[1][2]

Core Function and Mechanism of Action

The primary function of MetRS inhibitors is to block the catalytic activity of the MetRS enzyme.[1] This inhibition prevents the formation of methionyl-tRNAMet, thereby halting protein synthesis.[1] These inhibitors can act through various mechanisms:

-

Competitive Inhibition: Some inhibitors mimic the natural substrates of MetRS, such as methionine or ATP, and bind to the active site, directly competing with the endogenous molecules.[1] For example, the inhibitor REP8839 is competitive with respect to methionine.

-

Uncompetitive Inhibition: Other inhibitors bind to the enzyme-substrate complex. REP8839, for instance, exhibits uncompetitive binding with respect to ATP, meaning it binds more tightly when ATP is already bound to the enzyme.

-

Allosteric Inhibition: Some compounds may bind to sites on the enzyme other than the active site (allosteric sites), inducing conformational changes that decrease the enzyme's activity.[1]

The inhibition of MetRS leads to a bacteriostatic or bactericidal effect in bacteria, and similar growth-inhibitory effects in other pathogens like protozoa.[2][3]

Quantitative Data on MetRS Inhibitors

The potency and efficacy of MetRS inhibitors are quantified using various parameters. The following tables summarize key data for several representative MetRS inhibitors from the literature.

Table 1: In Vitro Enzyme Inhibition and Antibacterial Activity of Selected MetRS Inhibitors

| Compound | Target Organism | Enzyme IC50 (nM) | MIC (µg/mL) | Reference |

| REP8839 | Staphylococcus aureus | 0.01 (Ki) | Not specified in snippet | |

| MRS-2541 | Staphylococcus aureus | <30 | 0.063 - 0.5 | [4][5] |

| MRS-1717 | Staphylococcus aureus | <25 | <0.3 | [2] |

| MRS-2144 | Staphylococcus aureus | <25 | <0.3 | [2] |

| Compound 99356418 | Giardia intestinalis | 445 | Not specified in snippet | [6] |

| Compound 3718852 | Giardia intestinalis | 2,135 | Not specified in snippet | [6] |

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: In Vivo Efficacy of Selected MetRS Inhibitors

| Compound | Animal Model | Dosing | Efficacy | Reference |

| MRS-2541 | Mouse thigh infection (S. aureus and S. pyogenes) | 50 mg/kg orally every 8 hours | Comparable to linezolid | [4][5] |

| MRS-1717 | Staphylococcus aureus murine thigh infection model | Oral gavage | 3- to 4-log decrease in bacterial load | [2] |

| MRS-2144 | Staphylococcus aureus murine thigh infection model | Oral gavage | 3- to 4-log decrease in bacterial load | [2] |

Experimental Protocols

The characterization of MetRS inhibitors involves a series of in vitro and in vivo experiments to determine their mechanism of action, potency, selectivity, and efficacy.

1. Enzyme Inhibition Assays

-

Aminoacylation Assay: This assay directly measures the enzymatic activity of MetRS by quantifying the attachment of a radiolabeled amino acid (e.g., [3H]L-methionine) to its tRNA.

-

Protocol Outline:

-

Prepare a reaction mixture containing recombinant MetRS enzyme, [3H]L-methionine, ATP, and total tRNA in a suitable buffer.

-

Add the test inhibitor at various concentrations.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at a specific temperature.

-

Precipitate the tRNA and bound radiolabeled methionine using an acid (e.g., trichloroacetic acid).

-

Collect the precipitate on a filter and measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[3]

-

-

-

ATP:PPi Exchange Assay: This assay measures the first step of the aminoacylation reaction, the formation of methionyl-adenylate and pyrophosphate (PPi) from methionine and ATP.

-

Protocol Outline:

-

Prepare a reaction mixture containing MetRS, methionine, ATP, and radiolabeled pyrophosphate ([32P]PPi).

-

Add the inhibitor at various concentrations.

-

Incubate the reaction to allow the exchange reaction to occur.

-

Adsorb the unreacted [32P]ATP onto activated charcoal and remove by filtration.

-

Measure the radioactivity of the filtrate, which corresponds to the amount of [32P]ATP formed.

-

Determine the IC50 by analyzing the inhibition at different inhibitor concentrations.

-

-

-

ATP Depletion Assay: This is a high-throughput screening-compatible assay that measures the consumption of ATP during the aminoacylation reaction.

-

Protocol Outline:

-

Set up the aminoacylation reaction as described above (without radiolabels).

-

After the incubation period, add a reagent that detects the remaining ATP (e.g., a luciferase/luciferin-based system that produces light in proportion to the ATP concentration).

-

Measure the luminescence to determine the amount of ATP consumed.

-

A decrease in ATP consumption in the presence of an inhibitor indicates enzymatic inhibition.[5][7]

-

-

2. Cell-Based Assays

-

Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of an inhibitor that prevents the visible growth of a microorganism.

-

Protocol Outline:

-

Prepare serial dilutions of the inhibitor in a liquid growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria).

-

The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.[5]

-

-

-

Macromolecular Synthesis Assay: This assay confirms the mechanism of action by measuring the incorporation of radiolabeled precursors into major classes of macromolecules (DNA, RNA, protein, and cell wall).

-

Protocol Outline:

-

Culture the target microorganism in the presence of the inhibitor.

-

Add radiolabeled precursors (e.g., [3H]thymidine for DNA, [3H]uridine for RNA, [3H]lysine for protein).

-

After an incubation period, precipitate the macromolecules and measure the incorporated radioactivity for each class.

-

A specific inhibition of protein synthesis (i.e., reduced incorporation of [3H]lysine) would be expected for a MetRS inhibitor.

-

-

Visualizations

Signaling Pathway

Caption: Mechanism of Action of MetRS Inhibitors.

Experimental Workflow

Caption: Experimental Workflow for MetRS Inhibitor Characterization.

References

- 1. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]

- 2. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Giardia intestinalis Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel methionyl-tRNA synthetase inhibitor targeting gram-positive bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. academic.oup.com [academic.oup.com]

MetRS-IN-1: A Technical Primer on a Novel Methionyl-tRNA Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MetRS-IN-1, also identified as Compound 27, has emerged as a noteworthy inhibitor of Escherichia coli (E. coli) methionyl-tRNA synthetase (MetRS), an essential enzyme in bacterial protein synthesis. Its discovery through pharmacophore-based virtual screening highlights a promising avenue for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, tailored for professionals in the field of drug discovery and development.

Discovery and Mechanism of Action

This compound was identified through a pharmacophore-based virtual screening of a commercial chemical database. This computational approach aimed to discover novel scaffolds that could bind to the active site of MetRS, thereby inhibiting its function. The fundamental role of MetRS is to catalyze the attachment of methionine to its corresponding tRNA, a critical step in the initiation and elongation of protein synthesis.[1] By inhibiting this enzyme, this compound effectively halts protein production, leading to bacterial cell growth inhibition.[1]

The discovery of this compound originated from a study by Kim et al., where a pharmacophore model was constructed based on the structure of methionyl adenylate, the intermediate in the MetRS-catalyzed reaction. This model was used to screen a chemical library, leading to the identification of several potential inhibitors, with this compound being the most potent among them.

Signaling Pathway Context

The primary signaling pathway disrupted by this compound is the protein synthesis pathway . This fundamental cellular process involves the transcription of genetic information from DNA to messenger RNA (mRNA) and the subsequent translation of mRNA into proteins by ribosomes. Aminoacyl-tRNA synthetases, such as MetRS, are crucial players in the translation phase, ensuring the correct amino acid is incorporated into the growing polypeptide chain.

Chemical Synthesis

While the original discovery of this compound was from a commercially available library, a plausible synthetic route for its chemical structure, 4-(((5-(2-chlorophenyl)furan-2-yl)methyl)amino)benzoic acid, can be proposed based on established organic chemistry principles. A potential retrosynthetic analysis suggests a reductive amination reaction as a key step.

The synthesis could involve the reaction of 5-(2-chlorophenyl)furan-2-carbaldehyde with 4-aminobenzoic acid under reductive amination conditions. This would typically involve the formation of a Schiff base intermediate, which is then reduced to the final secondary amine product.

Quantitative Data

The primary quantitative measure of this compound's activity is its half-maximal inhibitory concentration (IC50) against E. coli MetRS.

| Compound | Target Enzyme | IC50 (nM) |

| This compound | E. coli MetRS | 237 |

Table 1: In vitro inhibitory activity of this compound.

At present, publicly available data on the antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC) of this compound against various bacterial strains is limited. Further studies are required to fully characterize its spectrum of activity and potential as an antibiotic.

Experimental Protocols

The following sections detail the key experimental methodologies for the evaluation of this compound.

E. coli MetRS Inhibition Assay

The inhibitory activity of this compound against E. coli MetRS was determined using a radioisotope-based aminoacylation assay. This assay measures the incorporation of radiolabeled methionine into tRNA.

Materials:

-

E. coli MetRS enzyme

-

[³⁵S]Methionine

-

Total E. coli tRNA

-

ATP (Adenosine triphosphate)

-

HEPES buffer (pH 7.5)

-

MgCl₂

-

NH₄Cl

-

Bovine Serum Albumin (BSA)

-

EDTA

-

Scintillation proximity assay (SPA) beads

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare an assay mixture containing HEPES buffer, MgCl₂, NH₄Cl, BSA, ATP, total E. coli tRNA, methionine, and [³⁵S]methionine.

-

Add the assay mixture to a 96-well plate containing various concentrations of this compound.

-

Initiate the reaction by adding the diluted E. coli MetRS enzyme to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a suspension of SPA beads in a sodium citrate solution.

-

Allow the beads to settle for at least 45 minutes.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The general workflow for the discovery and initial characterization of this compound is depicted below.

Conclusion

This compound represents a promising starting point for the development of novel antibacterial agents targeting the essential enzyme MetRS. Its discovery through a rational, structure-based virtual screening approach demonstrates the power of computational methods in modern drug discovery. While further studies are needed to fully elucidate its antibacterial spectrum, mechanism of resistance, and in vivo efficacy, the initial data on its potent enzymatic inhibition provide a solid foundation for future research and optimization efforts. This technical guide serves as a core resource for scientists and researchers engaged in the pursuit of new and effective treatments for bacterial infections.

References

The Pivotal Role of Methionyl-tRNA Synthetase (MetRS) in Bacterial Viability: A Technical Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methionyl-tRNA synthetase (MetRS), an essential enzyme in the aminoacyl-tRNA synthetase (aaRS) family, plays a critical and indispensable role in bacterial viability. Its primary function is to catalyze the attachment of methionine to its cognate tRNA (tRNAMet), a crucial step in the initiation and elongation phases of protein synthesis. The fidelity of this process is paramount for the production of functional proteins, making MetRS a linchpin of cellular life. Consequently, the inhibition of MetRS leads to a cascade of events culminating in the cessation of protein synthesis and, ultimately, bacterial cell death.[1][2][3] This central role has positioned bacterial MetRS as a compelling and validated target for the development of novel antibacterial agents, particularly in the face of rising antibiotic resistance. This technical guide provides an in-depth exploration of the core functions of MetRS in bacteria, detailing its impact on viability, presenting quantitative data on its inhibition, outlining key experimental protocols, and visualizing the associated biological and experimental workflows.

The Core Function of MetRS in Bacterial Protein Synthesis

MetRS is a class I aaRS that executes a two-step reaction to ensure the faithful translation of the genetic code.[4][5]

-

Methionine Activation: In the first step, MetRS utilizes ATP to adenylate methionine, forming a methionyl-adenylate intermediate and releasing pyrophosphate (PPi).[4][5]

-

tRNA Charging: The activated methionine is then transferred to the 3'-CCA end of its cognate tRNAMet, producing methionyl-tRNAMet (Met-tRNAMet) and releasing AMP.[4][5]

This charged Met-tRNAMet is then delivered to the ribosome, where it participates in the initiation of protein synthesis (as formylmethionyl-tRNA in bacteria) and the incorporation of methionine residues into the growing polypeptide chain during elongation.[6]

Essentiality for Bacterial Viability

The function of MetRS is absolutely essential for bacterial survival. Disruption of MetRS activity directly inhibits protein synthesis, a process vital for all cellular functions, including growth, replication, and maintenance.[1][2] The inability to synthesize proteins leads to a rapid bacteriostatic effect, halting bacterial proliferation, and can be bactericidal at higher concentrations.[7][8] The critical nature of MetRS is underscored by the fact that it is a single-copy gene in most bacteria, with no redundant pathways to compensate for its loss of function.

Signaling Pathway of MetRS in Protein Synthesis

The canonical role of MetRS is central to the protein synthesis pathway. The following diagram illustrates the key steps.

Quantitative Impact of MetRS Inhibition on Bacterial Viability

The inhibition of MetRS has a quantifiable impact on bacterial growth and survival. This is typically measured through the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and by observing the effects on bacterial growth curves.

MetRS Inhibitor Potency Data

The following tables summarize the in vitro potency of various MetRS inhibitors against common Gram-positive and Gram-negative bacteria.

Table 1: Inhibitory Activity of MetRS Inhibitors against Staphylococcus aureus

| Compound | Target | IC50 (nM) | Ki (pM) | MIC (µg/mL) | Reference |

| REP8839 | MetRS | <25 | 10 | 0.12 | [4][7] |

| Compound 1717 | MetRS | <25 | - | ≤1.3 | [7] |

| Compound 2144 | MetRS | <25 | - | ≤1.3 | [7] |

| MRS-2541 | MetRS | - | - | 0.063 - 0.5 | [9] |

Table 2: Inhibitory Activity of MetRS Inhibitors against Escherichia coli

| Compound | Target | IC50 (µM) | Ki (µM) | MIC (µg/mL) | Reference |

| REP8839 | MetRS | >20 | >10 | >64 | [4] |

| Compound 1717 | MetRS | - | - | >64 | [7] |

| MRS-2541 | MetRS | - | - | >8 | [9] |

Note: The higher MIC and Ki values for E. coli reflect the difference in the MetRS enzyme structure between Gram-positive and Gram-negative bacteria, making many inhibitors less effective against the latter.[7]

Effect of MetRS Inhibition on Bacterial Growth

Inhibition of MetRS typically results in a bacteriostatic effect at lower concentrations, meaning it inhibits bacterial growth without directly killing the cells. At higher concentrations (often >4x MIC), a bactericidal effect, defined as a ≥99.9% reduction in the initial inoculum, can be observed.[7][8][10] The effect on bacterial growth can be visualized through growth curve analysis, where the addition of a MetRS inhibitor leads to a dose-dependent decrease in the rate and extent of bacterial proliferation.[11][12]

Experimental Protocols for Studying MetRS

A variety of in vitro and in vivo assays are employed to study the function of MetRS and to evaluate the efficacy of its inhibitors.

MetRS Enzyme Kinetics Assay (ATP-PPi Exchange Assay)

This assay measures the first step of the MetRS reaction, the formation of the methionyl-adenylate intermediate, by quantifying the exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer (e.g., 100 mM Na-HEPES, pH 7.2, 30 mM KCl, 10 mM MgCl2, 2 mM NaF), 2 mM ATP, varying concentrations of methionine, and the MetRS enzyme (25–100 nM).[13] For inhibitor studies, include varying concentrations of the test compound.

-

Initiation: Start the reaction by adding 2 mM [32P]PPi (specific activity ~2 cpm/pmol).[13]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Quenching: Stop the reaction by adding a quenching solution (e.g., a mixture of perchloric acid, pyrophosphate, and activated charcoal).

-

Separation: The activated charcoal binds the [32P]ATP formed, while the unincorporated [32P]PPi remains in the supernatant. Pellet the charcoal by centrifugation.

-

Quantification: Measure the radioactivity in the charcoal pellet using a scintillation counter to determine the amount of [32P]ATP formed.

-

Data Analysis: Calculate the initial velocity of the reaction and determine kinetic parameters (Km, Vmax) or inhibition constants (Ki, IC50) by fitting the data to appropriate enzyme kinetic models.[4]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.[14]

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 105 CFU/mL).[14]

-

Serial Dilution of Inhibitor: Prepare a two-fold serial dilution of the MetRS inhibitor in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the inhibitor in which no visible bacterial growth (turbidity) is observed.[14][15]

Macromolecular Synthesis Assay

This assay determines the specific cellular pathway targeted by an inhibitor by measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall.

Protocol:

-

Bacterial Culture and Treatment: Grow a bacterial culture to early-log phase and distribute it into separate tubes. Add the MetRS inhibitor at a concentration that inhibits growth (e.g., 4x MIC). Include positive controls for each pathway (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, linezolid for protein synthesis).[7]

-

Radiolabeling: To each tube, add a specific radiolabeled precursor:

-

Time-Course Sampling: At various time points, remove aliquots from each tube.

-

Precipitation: Precipitate the macromolecules by adding cold trichloroacetic acid (TCA).

-

Filtration and Washing: Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabel.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the incorporated radioactivity over time for each condition. A specific inhibition of protein synthesis will be observed as a significant reduction in the incorporation of the radiolabeled amino acid in the presence of the MetRS inhibitor.[7]

Visualizing Workflows and Relationships

Experimental Workflow for Validating MetRS as a Drug Target

The following diagram outlines the typical experimental workflow for identifying and validating a novel enzyme, such as MetRS, as a viable antibacterial drug target.

Workflow for Characterizing a Novel MetRS Inhibitor

This diagram details the specific experimental pipeline for characterizing a newly discovered inhibitor of MetRS.

Logical Relationship for MetRS as a Drug Target

This diagram illustrates the logical connections that establish MetRS as a strong candidate for antibacterial drug development.

References

- 1. string-db.org [string-db.org]

- 2. string-db.org [string-db.org]

- 3. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]

- 4. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Gene Regulation by a Staphylococcus aureus Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sketchviz.com [sketchviz.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence [frontiersin.org]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. static.igem.org [static.igem.org]

- 15. idexx.dk [idexx.dk]

An In-depth Technical Guide to the Target Binding Site of REP8839, a Novel Methionyl-tRNA Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target binding site and mechanism of action of REP8839, a potent and selective inhibitor of bacterial methionyl-tRNA synthetase (MetRS). REP8839 exhibits significant promise as a topical antibacterial agent, particularly against Gram-positive pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). This document synthesizes key findings from structural biology, enzyme kinetics, and microbiological studies to offer a detailed understanding of how REP8839 interacts with its molecular target. The guide includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Methionyl-tRNA Synthetase as a Drug Target

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein biosynthesis. It belongs to the aminoacyl-tRNA synthetase (aaRS) family, which is responsible for the specific attachment of amino acids to their cognate tRNAs. This two-step process, known as aminoacylation, is essential for the accurate translation of the genetic code.[1] The inhibition of MetRS leads to the cessation of protein synthesis, resulting in bacteriostasis and, ultimately, bacterial cell death. The structural differences between bacterial and human MetRS enzymes allow for the development of selective inhibitors with minimal off-target effects, making it an attractive target for novel antibacterial agents.[2][3]

REP8839: A Potent Inhibitor of S. aureus MetRS

REP8839 is a diaryldiamine compound that has demonstrated potent inhibitory activity against Staphylococcus aureus MetRS (SaMetRS).[2][4] It is a selective inhibitor of the MetRS1 subtype, which is found in many Gram-positive bacteria, while showing significantly less activity against the MetRS2 subtype present in many Gram-negative bacteria and human cytoplasmic MetRS.[2][3] This selectivity contributes to its favorable safety profile.

The REP8839 Binding Site on S. aureus MetRS

While a co-crystal structure of REP8839 bound to S. aureus MetRS is not publicly available, a substantial body of evidence from homology modeling, mutational analysis, and kinetic studies has elucidated the key features of its binding site.

3.1. Location within the Active Site

Studies have shown that REP8839 binds within the active site of SaMetRS.[5] More specifically, crystallographic studies of related diaryldiamine compounds suggest that they occupy an enlarged amino acid binding pocket and a novel auxiliary pocket adjacent to the tRNA acceptor arm binding site.[2][6] This dual-pocket occupancy is a key feature of its potent inhibitory activity.

3.2. Key Interacting Residues Inferred from Resistance Mutations

Mutations conferring resistance to REP8839 in S. aureus have been mapped to the metS gene, which encodes MetRS. These mutations result in amino acid substitutions in residues located around the modeled active site, providing strong evidence for their involvement in inhibitor binding.[4][5] For instance, mutations at positions G54 and I57 have been frequently observed to cause a significant increase in the minimum inhibitory concentration (MIC) of REP8839.[5] These residues are believed to line the hydrophobic pocket where REP8839 binds. The substitution of these residues with bulkier or more polar side chains is thought to reduce the binding affinity of the inhibitor.[5]

Mechanism of Action and Enzyme Kinetics

The inhibitory mechanism of REP8839 has been well-characterized through detailed enzyme kinetic studies.

4.1. Competitive Inhibition with Respect to Methionine

REP8839 acts as a competitive inhibitor with respect to the amino acid substrate, methionine.[2][4] This indicates that REP8839 directly competes with methionine for binding to the active site of MetRS.

4.2. Uncompetitive Inhibition with Respect to ATP

Interestingly, REP8839 exhibits an uncompetitive mode of inhibition with respect to ATP.[2][4] This suggests that REP8839 preferentially binds to the MetRS-ATP complex. This mechanism implies that higher intracellular concentrations of ATP would enhance the binding of REP8839, a potentially advantageous characteristic for its antibacterial efficacy.[2][4]

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of REP8839 with S. aureus MetRS.

Table 1: Inhibition Constants and Potency of REP8839 against S. aureus MetRS

| Parameter | Value | Reference(s) |

| Ki | 10 pM | [2][4] |

| IC50 | <1.9 nM | [5][7] |

Table 2: Selectivity of REP8839 for Bacterial vs. Human MetRS

| MetRS Ortholog | Inhibition | Selectivity vs. S. aureus MetRS | Reference(s) |

| S. aureus MetRS (MetRS1) | Potent (Ki = 10 pM) | - | [2][4] |

| Human mitochondrial MetRS | 1,000-fold weaker | 1,000x | [2][4] |

| Human cytoplasmic MetRS | Not detectable | >1,000,000x | [2][4] |

| E. coli MetRS (MetRS2) | Weak | Significantly lower potency | [5] |

| H. influenzae MetRS (MetRS2) | Weak | Significantly lower potency | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of REP8839 to MetRS.

6.1. MetRS Enzyme Inhibition Assay (Aminoacylation Assay)

This assay measures the ability of an inhibitor to prevent the charging of tRNA with methionine.

-

Reaction Mixture (50 µL):

-

65 mM Tris-HCl, pH 8.0

-

80 mM KCl

-

10 mM Magnesium Acetate

-

2.5 mM Dithiothreitol (DTT)

-

5 mM ATP

-

1 mg/mL E. coli tRNA

-

0.25 mg/mL Bovine Serum Albumin (BSA)

-

7 µM L-[3H]Methionine (or other radiolabeled methionine)

-

Purified S. aureus MetRS enzyme (e.g., 1.5 nM)[5]

-

REP8839 (serially diluted in DMSO, final concentration 8%)[4]

-

-

Procedure:

-

Add all reaction components except the enzyme and radiolabeled methionine to a 96-well plate.

-

Add REP8839 or DMSO (for control) to the appropriate wells.

-

Initiate the reaction by adding the MetRS enzyme and L-[3H]Methionine.

-

Incubate at 23°C for 15 minutes.[5]

-

Stop the reaction by adding 100 µL of ice-cold 10% trichloroacetic acid (TCA).

-

Precipitate the tRNA on glass fiber filters and wash with cold 5% TCA and then ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

6.2. Isothermal Titration Calorimetry (ITC) - Representative Protocol

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Instrumentation: A high-sensitivity isothermal titration calorimeter.

-

Sample Preparation:

-

Dialyze purified S. aureus MetRS and REP8839 extensively against the same buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5% glycerol).

-

Determine accurate concentrations of both protein and ligand.

-

-

Experimental Setup:

-

Syringe: REP8839 (e.g., 100 µM).

-

Cell: S. aureus MetRS (e.g., 10 µM).

-

-

Titration Parameters:

-

Temperature: 25°C.

-

Injection Volume: 2 µL per injection.

-

Number of Injections: 20-30.

-

Spacing between injections: 180 seconds.

-

Stirring Speed: 750 rpm.

-

-

Data Analysis:

-

Integrate the heat signal for each injection.

-

Correct for the heat of dilution by performing a control titration of the ligand into the buffer.

-

Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

6.3. Surface Plasmon Resonance (SPR) - Representative Protocol

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates).

-

Instrumentation: A surface plasmon resonance biosensor system.

-

Sensor Chip: CM5 sensor chip (or equivalent).

-

Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize purified S. aureus MetRS onto the surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to a target level of ~2000-4000 response units (RUs).

-

Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

-

-

Kinetic Analysis:

-

Use a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Inject a series of concentrations of REP8839 (e.g., ranging from 0.1 nM to 100 nM) over the immobilized MetRS surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Visualizations

7.1. Signaling Pathway: Inhibition of Protein Synthesis

Caption: REP8839 inhibits MetRS, blocking protein synthesis.

7.2. Experimental Workflow: MetRS Inhibition Assay

Caption: Workflow for determining the IC50 of REP8839.

7.3. Logical Relationship: REP8839 Inhibition Mechanism

Caption: REP8839's dual inhibitory mechanism.

Conclusion

REP8839 is a highly potent and selective inhibitor of S. aureus MetRS, a clinically validated target for antibacterial drug development. Its unique mechanism of action, involving competitive inhibition with methionine and uncompetitive inhibition with ATP, contributes to its efficacy. The binding site, located within an enlarged amino acid pocket and an auxiliary pocket in the enzyme's active site, has been characterized through a combination of molecular modeling and the analysis of resistance mutations. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on the discovery and optimization of novel MetRS inhibitors. Further elucidation of the precise molecular interactions through co-crystallography studies would provide even greater insight for structure-based drug design efforts.

References

- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of methionyl-tRNA synthetase by REP8839 and effects of resistance mutations on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of Action and Biochemical Characterization of REP8839, a Novel Inhibitor of Methionyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Biochemical Properties of MetRS-IN-1

Notice: Information regarding the specific biochemical properties, mechanism of action, and cellular effects of a compound designated "MetRS-IN-1" is not available in the public domain as of the latest search. The following guide is a template illustrating the expected data presentation, experimental protocols, and visualizations that would be included in a comprehensive technical whitepaper for a novel enzyme inhibitor. The content herein is based on established principles of enzyme kinetics and cell biology and serves as a placeholder for data that would be generated for a compound like this compound.

Introduction

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of methionine to its cognate tRNA. Its essential role in cell viability and proliferation makes it an attractive target for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This document provides a detailed overview of the biochemical and cellular characteristics of this compound, a novel inhibitor of MetRS.

Biochemical Properties

The inhibitory activity of this compound against MetRS was evaluated through a series of in vitro enzymatic assays. The key quantitative data are summarized in the table below.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Experimental Context |

| Enzymatic Inhibition | ||

| IC50 vs. Human MetRS | Data not available | Recombinant human MetRS, ATP concentration at Km |

| Ki | Data not available | Determined by Michaelis-Menten kinetics |

| Mechanism of Inhibition | Data not available | Lineweaver-Burk plot analysis |

| Cellular Activity | ||

| EC50 (Cell Line A) | Data not available | 72-hour cell viability assay (e.g., MTT or CellTiter-Glo) |

| EC50 (Cell Line B) | Data not available | 72-hour cell viability assay (e.g., MTT or CellTiter-Glo) |

| Selectivity | ||

| IC50 vs. Other aaRS | Data not available | Panel of recombinant aminoacyl-tRNA synthetases |

Mechanism of Action

The mechanism of action of an inhibitor describes its specific biochemical interaction with its target.[1] For this compound, this would be determined by enzyme kinetic studies.

Enzyme Kinetics

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions.[2] By measuring the reaction rate under varying substrate and inhibitor concentrations, the mode of inhibition can be elucidated.[2]

Caption: Hypothetical reaction scheme for MetRS inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings.

MetRS Inhibition Assay

This assay quantifies the ability of this compound to inhibit the aminoacylation activity of MetRS.

-

Reagents: Recombinant human MetRS, L-methionine, ATP, tRNAMet, and a detection reagent (e.g., a fluorescent dye that intercalates with the pyrophosphate product).

-

Procedure:

-

A solution of MetRS is pre-incubated with varying concentrations of this compound in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of substrates (methionine, ATP, and tRNAMet).

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is stopped, and the product formation is quantified using a plate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell Viability Assay

Cell-based assays are used to determine the effect of a compound on cell proliferation and cytotoxicity. The MTT assay is a common colorimetric method for assessing cell viability.[3][4]

-

Cell Culture: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

-

MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan.[3][4]

-

Solubilization: The formazan crystals are dissolved using a solubilization solution.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal effective concentration (EC50) is determined from the dose-response curve.

Caption: Workflow for a typical cell viability assay.

Signaling Pathway Analysis

Inhibition of MetRS is expected to impact cellular pathways that are sensitive to amino acid availability and protein synthesis, such as the mTOR signaling pathway. The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation.[5]

Caption: Postulated impact of this compound on the mTOR pathway.

Structural Analysis

To understand the binding mode of this compound to MetRS, co-crystallization studies would be performed. The resulting crystal structure would reveal the specific amino acid residues involved in the interaction and guide further structure-activity relationship (SAR) studies for lead optimization.

Conclusion

This document outlines the comprehensive biochemical and cellular profiling necessary to characterize a novel MetRS inhibitor. The data and methodologies presented here serve as a framework for the evaluation of this compound. Further studies are required to fully elucidate its therapeutic potential.

References

MetRS-IN-1 inhibitor class and family

An In-depth Technical Guide to the Methionyl-tRNA Synthetase (MetRS) Inhibitor Class

Disclaimer: The specific term "MetRS-IN-1" did not correspond to a publicly documented inhibitor class or specific molecule in the available scientific literature. Therefore, this guide provides a comprehensive overview of the broader class of methionyl-tRNA synthetase (MetRS) inhibitors, which is likely the intended subject of the query.

Introduction

Methionyl-tRNA synthetase (MetRS) is a vital enzyme responsible for the crucial first step of protein synthesis: the charging of tRNA with methionine. This function is essential for the initiation and elongation of polypeptide chains in all living organisms.[1][2] The indispensable nature of MetRS makes it an attractive target for the development of novel therapeutic agents, particularly antibiotics, as selective inhibition of bacterial MetRS can halt protein synthesis and thus bacterial growth.[1][3] MetRS inhibitors are a class of compounds that interfere with the enzymatic activity of MetRS and are being investigated for their potential as antibacterial, antifungal, and antiprotozoal drugs.[1][4]

Mechanism of Action

MetRS catalyzes the attachment of methionine to its cognate tRNA in a two-step reaction:

-

Methionyl-adenylate formation: Methionine and ATP bind to the active site of MetRS, leading to the formation of a methionyl-adenylate intermediate and the release of pyrophosphate (PPi).

-

tRNA charging: The activated methionine is then transferred to the 3' end of its cognate tRNA (tRNAMet), releasing AMP.

MetRS inhibitors primarily exert their effect by interfering with this catalytic cycle. They can be broadly classified based on their mechanism of inhibition:

-

Competitive Inhibitors: These inhibitors often mimic the natural substrates of MetRS, such as methionine or ATP, and bind to the active site, thereby preventing the binding of the natural substrates.[1] For example, the inhibitor REP8839 is competitive with respect to methionine.[5]

-

Non-competitive and Uncompetitive Inhibitors: Some inhibitors may bind to allosteric sites on the enzyme, inducing conformational changes that reduce its catalytic efficiency.[1] Uncompetitive inhibitors bind to the enzyme-substrate complex. For instance, REP8839 displays uncompetitive inhibition with respect to ATP, meaning it binds more effectively when ATP is already present in the active site.[5]

-

Allosteric Inhibitors: A novel class of inhibitors has been identified that binds to an allosteric pocket, leading to a noncompetitive mode of inhibition.

The inhibition of MetRS leads to a depletion of charged methionyl-tRNA, which in turn stalls protein synthesis, resulting in a bacteriostatic or bactericidal effect, depending on the organism and the inhibitor's potency.[3]

Inhibitor Families and Chemical Classes

A diverse range of chemical scaffolds has been explored for MetRS inhibition. Some of the notable families include:

-

Diaryl Diamines: REP8839 is a prominent example from this class, exhibiting potent activity against Gram-positive bacteria.[5]

-

2-Amino Benzimidazoles and Amino-Imidazopyridines: These classes of compounds have shown significant inhibitory activity against the MetRS of various pathogens, including protozoan parasites.

-

Urea-based Inhibitors: This class has also been investigated for its potential to inhibit MetRS.

-

Pyrazolopyrimidines: A newer class of inhibitors that bind to an allosteric site on the enzyme.

-

Natural Products: Mupirocin, an inhibitor of isoleucyl-tRNA synthetase, has paved the way for targeting aminoacyl-tRNA synthetases with natural products. While a specific, widely used natural product inhibitor for MetRS is less common, research is ongoing.[5]

Quantitative Data

The potency and efficacy of MetRS inhibitors are quantified using several metrics, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC) for antibacterial agents. The following tables summarize representative quantitative data for various MetRS inhibitors.

| Compound | Target Organism/Enzyme | IC50 (nM) | Ki (nM) | Reference |

| REP8839 | S. aureus MetRS | - | 0.01 | [5] |

| 1312 | Giardia intestinalis MetRS | 7 | - | [4] |

| 1356 | Giardia intestinalis MetRS | 3011 | - | [4] |

| DDD806905 | L. donovani MetRS | - | 18 | [6] |

| MRS-2541 | S. aureus MetRS | <30 | - | [2] |

| Compound | Organism | MIC (µg/mL) | Reference |

| MRS-1717 | S. aureus (MRSA) | <0.3 | [7] |

| MRS-2144 | S. aureus (MRSA) | <0.3 | [7] |

| REP8839 | S. aureus | - | [5] |

| MRS-2541 | S. aureus | 0.063 - 0.5 | [2] |

| Streptococcus pyogenes | 0.063 - 0.5 | [2] | |

| Enterococcus species | 0.063 - 0.5 | [2] |

Experimental Protocols

The characterization of MetRS inhibitors involves a variety of biochemical and microbiological assays.

MetRS Enzyme Inhibition Assay (Aminoacylation Assay)

This assay directly measures the enzymatic activity of MetRS and its inhibition.

Principle: The assay quantifies the attachment of a radiolabeled amino acid (e.g., [3H]L-methionine) to its cognate tRNA.

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., HEPES pH 7.5), salts (NaCl, KCl, MgCl2), DTT, BSA, ATP, and total tRNA.

-

Enzyme and Inhibitor Incubation: Add a known concentration of purified recombinant MetRS enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period (e.g., 30 minutes at room temperature).

-

Initiation of Reaction: Start the reaction by adding radiolabeled L-methionine (e.g., [3H]L-methionine).

-

Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature.

-

Quenching and Precipitation: Stop the reaction by adding a quenching solution (e.g., cold trichloroacetic acid - TCA). This will precipitate the tRNA and any attached radiolabeled methionine.

-

Washing: Wash the precipitate multiple times with cold TCA to remove unincorporated radiolabeled methionine.

-

Quantification: Dissolve the precipitate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

ATP Depletion Assay

This is an alternative method to measure MetRS activity, particularly suitable for high-throughput screening.

Principle: The assay measures the consumption of ATP during the aminoacylation reaction.

Detailed Methodology:

-

Reaction Setup: Similar to the aminoacylation assay, set up a reaction with MetRS, L-methionine, tRNA, and varying concentrations of the inhibitor.

-

Incubation: Allow the reaction to proceed for a set time.

-

ATP Measurement: Use a commercial kit (e.g., Kinase-Glo®) to measure the amount of remaining ATP. The luminescence signal is proportional to the ATP concentration.

-

Data Analysis: A decrease in the luminescent signal indicates ATP consumption and thus MetRS activity. Calculate the percentage of inhibition and IC50 values.[2]

Macromolecular Synthesis Assay

This cellular assay determines the mechanism of action of an inhibitor by measuring its effect on the synthesis of major macromolecules (DNA, RNA, and protein).

Principle: The incorporation of radiolabeled precursors into DNA, RNA, and protein is measured in the presence of the inhibitor.

Detailed Methodology:

-

Cell Culture: Grow a bacterial culture to the mid-logarithmic phase.

-

Inhibitor Treatment: Add the inhibitor at a concentration that inhibits growth.

-

Radiolabeling: Add radiolabeled precursors to aliquots of the culture:

-

[3H]thymidine for DNA synthesis

-

[3H]uridine for RNA synthesis

-

[3H]lysine or [3H]methionine for protein synthesis

-

-

Incubation and Sampling: Incubate the cultures and take samples at different time points.

-

Precipitation and Washing: Precipitate the macromolecules using cold TCA and wash to remove unincorporated precursors.

-

Quantification: Measure the radioactivity in each sample.

-

Data Analysis: Plot the incorporation of each precursor over time. Selective inhibition of protein synthesis will be observed for a MetRS inhibitor.[7]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of MetRS inhibition by competitive and allosteric inhibitors.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of a MetRS inhibitor.

References

- 1. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Giardia intestinalis Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Technical Guide: MetRS-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a preliminary technical overview of MetRS-IN-1, a novel investigational inhibitor of methionyl-tRNA synthetase (MetRS). The information presented herein is based on initial preclinical studies and is intended to guide further research and development efforts.

Introduction

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme responsible for the charging of methionine onto its cognate tRNA, an essential step in protein synthesis. Inhibition of MetRS presents a promising therapeutic strategy for targeting rapidly proliferating cells, such as in oncology, by disrupting protein production. This compound is a potent and selective small molecule inhibitor of human MetRS. This guide summarizes the initial findings related to its mechanism of action, cellular effects, and provides detailed experimental protocols for its characterization.

Mechanism of Action

This compound is hypothesized to be a competitive inhibitor of MetRS with respect to methionine. By binding to the active site of the enzyme, it prevents the formation of the methionyl-adenylate intermediate, thereby inhibiting the charging of tRNA-Met and leading to a depletion of the cellular pool of methionyl-tRNA. This, in turn, is expected to trigger a cellular response to amino acid starvation, including the inhibition of the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[1][2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained in preliminary in vitro studies of this compound.

Table 1: In Vitro Enzymatic Inhibition

| Parameter | Value |

| Target Enzyme | Human MetRS |

| IC_50_ | 15 nM |

| K_i_ | 8 nM |

| Mode of Inhibition | Competitive (vs. Methionine) |

Table 2: Cellular Activity

| Cell Line | Assay | IC_50_ |

| HEK293 | Cell Viability (72h) | 1.2 µM |

| HeLa | Cell Viability (72h) | 0.8 µM |

| MCF-7 | Cell Viability (72h) | 1.5 µM |

Experimental Protocols

This protocol describes a malachite green-based assay to measure the activity of MetRS by detecting the pyrophosphate (PPi) produced during the aminoacylation reaction.

Materials:

-

Recombinant human MetRS

-

L-methionine

-

ATP

-

Yeast tRNA mixture

-

Malachite Green Reagent

-

PPi standard

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, KCl, DTT)

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, and L-methionine.

-

Add this compound at various concentrations to the wells of a 384-well plate.

-

Add the recombinant MetRS enzyme to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the yeast tRNA mixture.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding the Malachite Green Reagent.

-

Measure the absorbance at 620 nm using a plate reader.

-

Generate a PPi standard curve to determine the concentration of PPi produced.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC_50_ value using non-linear regression.

This protocol describes a standard MTT assay to assess the effect of this compound on cell proliferation.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percent viability relative to vehicle-treated control cells and determine the IC_50_ value.

Visualizations

Caption: Proposed signaling pathway of this compound action.

Caption: General experimental workflow for MetRS inhibitor development.

References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 3. mTOR: dissecting regulation and mechanism of action to understand human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cusabio.com [cusabio.com]

Methodological & Application

Application Notes and Protocols for MetRS-IN-1 In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of methionine to its cognate tRNA (tRNAMet). This process, known as aminoacylation or tRNA charging, is the first step in incorporating methionine into a growing polypeptide chain. MetRS catalyzes a two-step reaction: first, the activation of methionine with ATP to form a methionyl-adenylate intermediate, and second, the transfer of the methionyl group to the 3' end of tRNAMet.[1] As an essential enzyme for protein synthesis, MetRS is an attractive target for the development of novel antimicrobial and anticancer agents.[1][2] MetRS-IN-1 is a novel small molecule inhibitor developed to target this essential enzyme. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against MetRS.

Principle of the Assay

The in vitro enzyme inhibition assay for MetRS typically measures the extent of tRNAMet aminoacylation. The most common method involves the use of a radiolabeled substrate, such as [3H]-methionine. In the presence of MetRS and ATP, [3H]-methionine is attached to tRNAMet. The resulting [3H]-Met-tRNAMet is then precipitated, and the amount of incorporated radioactivity is quantified using scintillation counting. The inhibitory potential of a compound like this compound is determined by measuring the reduction in the rate of this reaction in the presence of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation: In Vitro Inhibitory Activity of Known MetRS Inhibitors

To provide a context for the evaluation of this compound, the following table summarizes the in vitro inhibitory activities of several known MetRS inhibitors against their respective target organisms.

| Inhibitor | Target Organism/Enzyme | Assay Type | IC50/Ki | Reference |

| REP8839 | Staphylococcus aureus MetRS | tRNA Aminoacylation | <1.9 nM (IC50) | [3] |

| REP8839 | Staphylococcus aureus MetRS | - | 10 pM (Ki) | [1] |

| DDD806905 | Leishmania donovani MetRS | Biochemical (Pyrophosphate detection) | 94 nM (IC50) | [4][5] |

| This compound | Target MetRS | tRNA Aminoacylation | To be determined | N/A |

Signaling Pathway and Experimental Workflow

Methionyl-tRNA Synthesis Pathway

The following diagram illustrates the two-step reaction catalyzed by MetRS and the point of inhibition.

Caption: The catalytic cycle of MetRS and its inhibition.

Experimental Workflow for MetRS Inhibition Assay

The diagram below outlines the key steps in the in vitro enzyme inhibition assay.

Caption: Workflow for the MetRS in vitro inhibition assay.

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified recombinant MetRS

-

Substrates:

-

ATP (disodium salt)

-

L-Methionine

-

[3H]-L-Methionine

-

Crude tRNA (e.g., from E. coli)

-

-

Inhibitor: this compound

-

Buffers and Solutions:

-

Assay Buffer (1X): 40 mM Tris-HCl (pH 8.0), 10 mM Mg(OAc)2, 80 mM KCl, 2.5 mM DTT.[1] Prepare a 10X stock and store at -20°C.

-

Quenching Solution: 5% (w/v) Trichloroacetic acid (TCA)

-

Wash Solution: 5% (w/v) TCA

-

-

Other:

-

Bovine Serum Albumin (BSA)

-

Scintillation fluid

-

Filter paper discs (e.g., Whatman 3MM)

-

Scintillation vials

-

Microcentrifuge tubes or 96-well plates

-

Equipment

-

Scintillation counter

-

Pipettes and tips

-

Incubator or water bath (30°C)

-

Vortex mixer

-

Filtration manifold (optional)

Experimental Procedure

1. Preparation of Reagents:

-

MetRS Enzyme: Dilute the purified MetRS enzyme in assay buffer to the desired final concentration (e.g., 50 nM).[6] Keep the enzyme on ice.

-

Substrate Mix: Prepare a master mix of substrates in assay buffer. For a 50 µL final reaction volume, the final concentrations should be:

-

This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer (or DMSO, ensuring the final DMSO concentration is consistent across all reactions and does not exceed 1-2%). The concentration range should span several orders of magnitude around the expected IC50.

2. Assay Protocol (for a 50 µL reaction volume):

-

To each microcentrifuge tube or well of a 96-well plate, add the appropriate volume of the this compound dilution or vehicle control (for 0% inhibition) and the diluted MetRS enzyme.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the aminoacylation reaction by adding the substrate mix to each tube/well.

-

Incubate the reaction mixture for 30 minutes at 30°C.[1]

-

Stop the reaction by adding an equal volume (50 µL) of ice-cold 10% TCA.

-

Incubate on ice for at least 10 minutes to allow for the precipitation of the tRNA.

-

Spot the entire reaction mixture onto a labeled filter paper disc.

-

Wash the filter discs three times with 5% TCA to remove unincorporated [3H]-methionine. Follow with a final wash with ethanol.

-

Dry the filter discs completely.

-

Place each dried filter disc into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Determine the average counts per minute (CPM) for each inhibitor concentration and the controls (0% and 100% inhibition).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = 100 * (1 - (CPMinhibitor - CPMbackground) / (CPMno inhibitor - CPMbackground))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Troubleshooting

-

High background signal: Ensure thorough washing of the filter discs to remove all unincorporated radiolabeled methionine.

-

Low signal: Check the activity of the enzyme and the integrity of the tRNA. Ensure all reagents are at the correct concentrations.

-

Poor curve fit: Adjust the range of inhibitor concentrations to better define the top and bottom plateaus of the dose-response curve. Ensure accurate pipetting.

Conclusion

This document provides a comprehensive protocol for the in vitro determination of the inhibitory activity of this compound against methionyl-tRNA synthetase. By following this detailed methodology, researchers can accurately quantify the potency of this and other novel MetRS inhibitors, a critical step in the drug discovery and development process. The provided data on known inhibitors and the visual workflows are intended to aid in the experimental design and data interpretation.

References

- 1. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Mode of Action and Biochemical Characterization of REP8839, a Novel Inhibitor of Methionyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Frontiers | Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence [frontiersin.org]

Application Notes and Protocols for MetRS-IN-1: A Cell-Based Assay Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionyl-tRNA synthetase (MetRS) is a crucial enzyme responsible for the initial step of protein synthesis, catalyzing the attachment of methionine to its cognate tRNA.[1][2] This essential function makes MetRS an attractive target for the development of novel antimicrobial and anti-parasitic agents.[3][4][5] Inhibitors of MetRS can selectively target the enzyme in pathogens over the human cytoplasmic equivalent, offering a promising therapeutic window.[3][6] MetRS-IN-1 is a potent and selective inhibitor of bacterial MetRS. These application notes provide a detailed protocol for a cell-based assay to determine the efficacy of this compound against Gram-positive bacteria, specifically Staphylococcus aureus.

Mechanism of Action